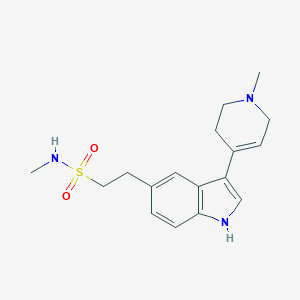
3,4-二去氢纳拉曲坦
描述
Synthesis Analysis
Synthesis of compounds structurally related to 3,4-Didehydronaratriptan involves complex chemical processes, including the formation of carbon-substituted analogues through reactions such as the Stille reaction. For instance, Kumamoto et al. (2006) described the synthesis of 3'-carbon-substituted pyrimidine nucleosides with a 2',3'-didehydro-2',3'-dideoxy structure, highlighting techniques relevant to the synthesis of similar compounds (Kumamoto et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates significant innovation in the field of nucleoside analogues, where the introduction of unsaturated bonds and substituents can drastically alter the compound's activity and properties. For example, Tosh et al. (2008) performed stereoselective synthesis and conformational studies on novel 2',3'-didehydro-2',3'-dideoxy-4'-selenonucleosides, which share structural motifs with 3,4-Didehydronaratriptan (Tosh et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving the synthesis and modification of compounds akin to 3,4-Didehydronaratriptan often utilize specific reagents and conditions to achieve the desired structural features. Wada et al. (2008) reported a convenient synthesis of 3,4-didehydroretinal, demonstrating the types of reactions that might be applied to the synthesis and modification of 3,4-Didehydronaratriptan (Wada et al., 2008).
科学研究应用
合成和药物开发中的用途
作为一种化学实体,3,4-二去氢纳拉曲坦可作为合成官能化化合物的多功能构建块。Gheorghe、Schulte和Reiser(2006)展示了它在高效合成官能化吡咯烷-2-酮中的用途。这种化合物被用于开发(S)-Vigabatrin,一种GABA-T的不可逆抑制剂,展示了它在药物开发中的潜力,特别是用于癫痫治疗 Gheorghe, Schulte, & Reiser, 2006。
丁酰胆碱酯酶抑制活性及在阿尔茨海默病治疗中的潜力
Şenol等人(2017)的研究突出了3,4-二去氢纳拉曲坦衍生物,特别是1,2-二去氢密替酮,在抑制丁酰胆碱酯酶(BChE)方面的重要性。这些化合物表现出显著的抑制作用,暗示了它们在阿尔茨海默病治疗中的潜在作用 Şenol等人,2017。
探索5-羟色胺受体和神经功能
对吲哚生物碱的研究,包括与3,4-二去氢纳拉曲坦相关的化合物,为了解5-羟色胺受体及其在调节各种神经功能中的作用提供了见解。Kochanowska-Karamyan和Hamann(2010)讨论了这些化合物在理解5-羟色胺受体功能以及在治疗抑郁症、焦虑症和偏头痛等神经疾病中的潜力 Kochanowska-Karamyan & Hamann, 2010。
作用机制
Target of Action
3,4-Didehydronaratriptan, also known as 3,4-Dihydro Naratriptan (Naratriptan Impurity B), primarily targets the serotonin (5-HT) type 1B and 1D receptors . These receptors are found in cranial arteries and are involved in the regulation of vascular tone .
Mode of Action
As a selective agonist for 5-HT1B and 5-HT1D receptors, 3,4-Didehydronaratriptan binds to these receptors, causing vasoconstriction and reducing sterile inflammation associated with antidromic neuronal transmission . This interaction with its targets correlates with the relief of migraine headache .
Biochemical Pathways
The compound’s action affects the serotonergic pathways in the brain. By binding to 5-HT1B/1D receptors, it inhibits both dural vasodilation and inflammation, and directly inhibits trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem .
Pharmacokinetics
Naratriptan, a related compound, is well absorbed and has a volume of distribution of 170 l . It is metabolized in the liver via cytochrome P450 enzymes and excreted in the urine . The half-life of naratriptan is approximately 6 hours . These properties may impact the bioavailability and efficacy of 3,4-Didehydronaratriptan.
Result of Action
The molecular and cellular effects of 3,4-Didehydronaratriptan’s action primarily involve the relief of migraine symptoms . By causing vasoconstriction and reducing inflammation in cranial arteries, it alleviates the pain associated with migraines .
Action Environment
The action, efficacy, and stability of 3,4-Didehydronaratriptan can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion. Additionally, individual factors such as age, gender, renal function, and hepatic function can also impact the pharmacokinetics and pharmacodynamics of the compound .
属性
IUPAC Name |
N-methyl-2-[3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-yl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-5,11-12,18-19H,6-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPMSESNMYEKDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153336 | |
| Record name | 3,4-Didehydronaratriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Didehydronaratriptan | |
CAS RN |
121679-20-7 | |
| Record name | 3,4-Didehydronaratriptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121679207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Didehydronaratriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIDEHYDRONARATRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCR9MR124U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

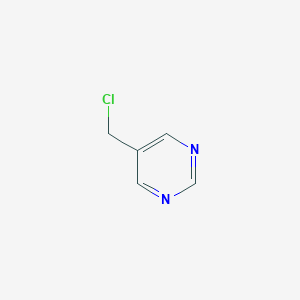
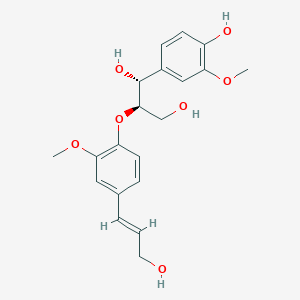
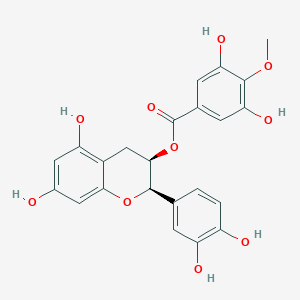
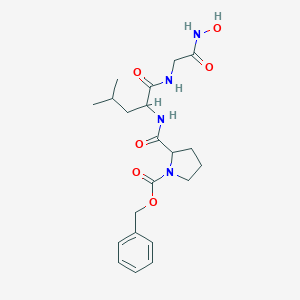
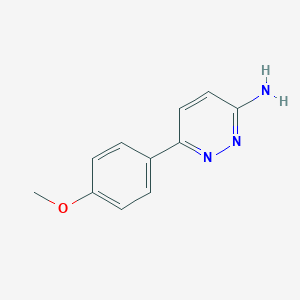

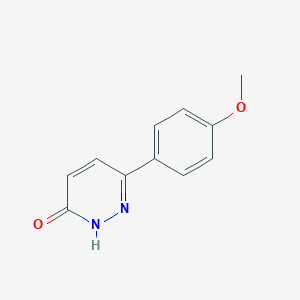
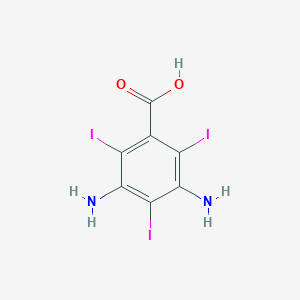


![5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine](/img/structure/B28097.png)


